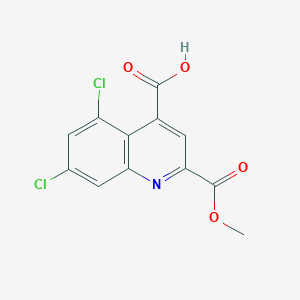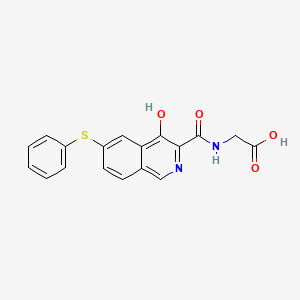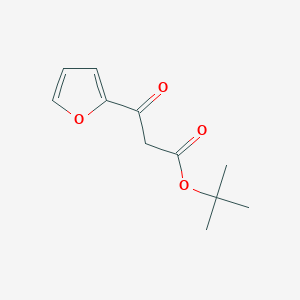
(Anthracen-9-ylethynyl)trimethylsilane
Übersicht
Beschreibung
(Anthracen-9-ylethynyl)trimethylsilane is an organosilicon compound with the molecular formula C19H18Si. This compound features a trimethylsilyl group attached to a 9-anthracenylethynyl moiety, making it a unique and interesting molecule for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-9-ylethynyl)trimethylsilane typically involves the reaction of 9-anthracenylethynyl lithium with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction conditions usually include low temperatures to ensure the stability of the reactive intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Anthracen-9-ylethynyl)trimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce various silane derivatives.
Wissenschaftliche Forschungsanwendungen
(Anthracen-9-ylethynyl)trimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Employed in the development of fluorescent probes and sensors due to its unique photophysical properties.
Medicine: Investigated for potential use in drug delivery systems and imaging agents.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism of action of (Anthracen-9-ylethynyl)trimethylsilane involves its ability to interact with various molecular targets through its reactive silane group. This interaction can lead to the formation of strong covalent bonds with other molecules, making it useful in applications such as surface modification and material synthesis. The pathways involved typically include nucleophilic substitution and addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, commonly used in the semiconductor industry.
Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups, used as a reducing agent in organic synthesis.
Dimethylsilane: Contains two methyl groups and is used in various industrial applications.
Uniqueness
(Anthracen-9-ylethynyl)trimethylsilane is unique due to its combination of a trimethylsilyl group with a 9-anthracenylethynyl moiety. This structure imparts unique photophysical properties, making it valuable in applications such as fluorescent probes and sensors. Additionally, its ability to form strong covalent bonds with various substrates makes it a versatile compound for material science and industrial applications.
Eigenschaften
CAS-Nummer |
104784-61-4 |
|---|---|
Molekularformel |
C19H18Si |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
2-anthracen-9-ylethynyl(trimethyl)silane |
InChI |
InChI=1S/C19H18Si/c1-20(2,3)13-12-19-17-10-6-4-8-15(17)14-16-9-5-7-11-18(16)19/h4-11,14H,1-3H3 |
InChI-Schlüssel |
WHIXCEPMQMOQKA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Bicyclo[2.2.1]hept-5-en-2-yl)propan-2-one](/img/structure/B8691531.png)

![3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+);hydrate](/img/structure/B8691561.png)



![N-(Benzo[d][1,3]dioxol-5-yl)-2-chloro-N-methylquinazolin-4-amine](/img/structure/B8691581.png)





